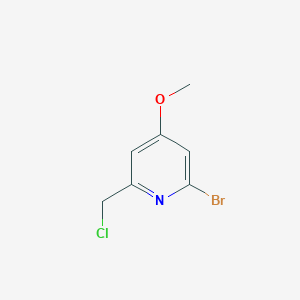
2-Bromo-6-(chloromethyl)-4-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(chloromethyl)-4-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(chloromethyl)-4-methoxypyridine typically involves the halogenation of a pyridine derivative. One common method starts with 2,6-dibromopyridine, which undergoes a series of reactions including halogen-metal exchange and subsequent chlorination. The use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride has been reported to facilitate these reactions under milder conditions compared to traditional reagents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective starting materials and reagents, as well as reaction conditions that ensure high yield and purity. The process typically involves multiple steps, including bromination, chlorination, and methoxylation, followed by purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(chloromethyl)-4-methoxypyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Bromo-6-(chloromethyl)-4-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(chloromethyl)-4-methoxypyridine involves its interaction with various molecular targets. The presence of halogen atoms and a methoxy group allows it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. The specific pathways and molecular targets depend on the context in which the compound is used, such as in enzyme inhibition or as a precursor in synthetic chemistry.
Comparison with Similar Compounds
2-Bromo-6-chloromethylpyridine: Similar in structure but lacks the methoxy group.
2-Bromo-4-chlorobenzaldehyde: Contains a benzaldehyde group instead of a pyridine ring.
2-Bromo-6-methoxynaphthalene: Features a naphthalene ring instead of a pyridine ring.
Uniqueness: 2-Bromo-6-(chloromethyl)-4-methoxypyridine is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and chlorine atoms, along with a methoxy group, allows for diverse chemical transformations and makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C7H7BrClNO |
|---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
2-bromo-6-(chloromethyl)-4-methoxypyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-6-2-5(4-9)10-7(8)3-6/h2-3H,4H2,1H3 |
InChI Key |
AWDHTPGPZQJKSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















